Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is known for its unique bicyclic structure, which includes a formyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the reaction of a bicyclic amine with a formylating agent and a tert-butyl esterifying agent. One common method includes the use of tert-butyl chloroformate and formic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Various substituted esters and amides
Scientific Research Applications
Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound. These properties enable it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its formyl group, which imparts distinct reactivity compared to other similar compounds. The presence of the formyl group allows for specific chemical transformations that are not possible with other derivatives .
Properties
IUPAC Name |
tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-8-4-11(12,5-8)7-13/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHGKHKOKQXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467454-50-8 |
Source
|
Record name | tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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